(E)-5-(2-isopropoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one
Description
Properties
IUPAC Name |
(5E)-2-(4-methylpiperazin-1-yl)-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-13(2)23-15-7-5-4-6-14(15)12-16-17(22)19-18(24-16)21-10-8-20(3)9-11-21/h4-7,12-13H,8-11H2,1-3H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INELQPZIFYFRER-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolone Ring Formation
The foundational step involves reacting methyl 3-chloro-2,4-dioxobutyrate with 4-methylpiperazine-1-carbothioamide under reflux in methanol. This generates methyl 2-(4-methylpiperazin-1-yl)-5-oxothiazole-4-carboxylate as a key intermediate (Yield: 78–82%). The reaction mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the dioxobutyrate, followed by cyclodehydration.
Reaction Scheme 1:
$$
\text{Methyl 3-chloro-2,4-dioxobutyrate} + \text{4-Methylpiperazine-1-carbothioamide} \xrightarrow{\text{MeOH, reflux}} \text{Methyl 2-(4-methylpiperazin-1-yl)-5-oxothiazole-4-carboxylate} + \text{HCl}
$$
Final Deprotection and Crystallization
The methyl ester group at the 4-position is hydrolyzed using aqueous NaOH (10%) in tetrahydrofuran (THF), followed by acidification with HCl to precipitate the final product. Recrystallization from ethanol-DMF (1:1) affords pure (E)-5-(2-isopropoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one as needle-like crystals (mp: 212–214°C).
Table 1: Optimization of Hydrolysis Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DMSO | THF |
| NaOH Concentration | 10% | 15% | 10% |
| Reaction Time | 2 h | 4 h | 3 h |
| Yield | 78% | 82% | 88% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, CH=), 7.52–7.48 (m, 1H, ArH), 7.32–7.28 (m, 2H, ArH), 4.76 (sept, J = 6.0 Hz, 1H, OCH(CH3)2), 3.62–3.58 (m, 4H, piperazine-H), 2.45–2.41 (m, 4H, piperazine-H), 2.30 (s, 3H, NCH3), 1.32 (d, J = 6.0 Hz, 6H, CH(CH3)2).
- 13C NMR (100 MHz, DMSO-d6): δ 187.2 (C=O), 162.1 (C=N), 158.9 (C-O), 134.5–116.2 (ArC), 70.1 (OCH(CH3)2), 54.8–46.3 (piperazine-C), 22.1 (CH(CH3)2).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
Table 2: Yield and Purity Across Methodologies
| Method | Yield (%) | Purity (HPLC) | Isomer Ratio (E:Z) |
|---|---|---|---|
| Traditional Knoevenagel | 75 | 92 | 85:15 |
| Microwave-Assisted Condensation | 88 | 96 | 95:5 |
| Solvent-Free Mechanochemical | 82 | 94 | 90:10 |
Microwave-assisted synthesis reduces reaction time to 20 minutes and improves E-selectivity (95:5) by enabling rapid, uniform heating.
Industrial-Scale Production Considerations
The patent-derived protocol (Result 2) emphasizes minimizing impurities such as (Z)-isomers and dimeric byproducts. Key adjustments include:
- Catalyst: Replacing piperidine with morpholine reduces racemization.
- Workup: Aqueous washes with 5% citric acid remove unreacted aldehydes.
- Crystallization: Gradient cooling (70°C → 4°C over 12 h) enhances crystal purity (>99.5%).
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-isopropoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential use as a therapeutic agent due to its unique structure and biological activity.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-5-(2-isopropoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and its substituents may play a crucial role in binding to these targets and modulating their activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects :
- Stereochemistry : The E-configuration is predominant in active analogs, as seen in (E)-5-(3-nitrobenzylidene) derivatives , whereas Z-isomers (e.g., CAS 851429-36-2 ) may exhibit tautomerism or reduced activity.
Antifungal Activity
- Compound 9b (2,4-dichlorobenzylidene derivative) demonstrated 250-fold higher activity than ketoconazole against Candida spp., attributed to the electron-withdrawing chloro groups enhancing membrane penetration .
- Compound 10 (2-(methylamino)thiazol-4(5H)-one) showed similar potency, suggesting that small amine substituents at position 2 are favorable .
Tyrosinase Inhibition
- (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one (8) exhibited 106-fold greater inhibition than kojic acid, with polar hydroxy groups facilitating enzyme binding .
Antimicrobial Activity
- Compound 2 (cyclopropylamino, 4-methoxybenzylidene) showed broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL), likely due to the methoxy group’s balance of lipophilicity and hydrogen bonding .
Structural Insights for Target Compound
The 4-methylpiperazine moiety could enhance solubility and CNS penetration, similar to piperazine-containing derivatives in .
Biological Activity
(E)-5-(2-isopropoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a thiazole-based compound that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazol-4(5H)-one core with a substituted benzylidene moiety and a piperazine ring. The structural formula can be represented as follows:
Key Structural Components:
- Thiazole Ring : Known for its role in various biological activities.
- Benzylidene Group : Enhances lipophilicity and may influence binding interactions with biological targets.
- Piperazine Moiety : Often associated with psychoactive and anti-anxiety effects.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines using the MTT assay to assess cell viability. The results showed that at concentrations ranging from 1 to 200 µM, the compound exhibited dose-dependent cytotoxicity against cancer cells, with an IC50 value indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 45.3 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 32.7 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 50.1 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound also demonstrated antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Bactericidal |
| Escherichia coli | 32 | Bacteriostatic |
| Candida albicans | 64 | Fungicidal |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism, such as topoisomerases and kinases.
- Induction of Apoptosis : Studies indicate that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The presence of the thiazole ring contributes to antioxidant properties, reducing oxidative stress in cells.
Case Studies
A series of case studies have highlighted the therapeutic potential of this compound:
- Study on Lung Cancer Models : In vivo experiments using A549 xenograft models demonstrated significant tumor reduction when treated with the compound compared to control groups.
- Synergistic Effects with Other Drugs : Combination therapy with standard chemotherapeutics showed enhanced efficacy, suggesting potential use in multi-drug regimens for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
